3,3'-Dihexylthiacarbocyanine iodide

Description

3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide is a thiacyanine dye featuring a benzothiazole core with hexyl substituents on both heterocyclic nitrogen atoms. Its conjugated polymethine chain enables strong absorption in the visible to near-infrared (NIR) range, making it suitable for applications in fluorescence imaging, organic electronics, and photodynamic therapy. The iodide counterion enhances solubility in polar organic solvents .

Properties

CAS No. |

53213-87-9 |

|---|---|

Molecular Formula |

C29H37IN2S2 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

3-hexyl-2-[3-(3-hexyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole iodide |

InChI |

InChI=1S/C29H37N2S2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

NTVGGYAQVRBHAB-UHFFFAOYSA-M |

Isomeric SMILES |

CCCCCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCCCCC.[I-] |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCC.[I-] |

Origin of Product |

United States |

Biological Activity

The compound 3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide is a complex organic molecule that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

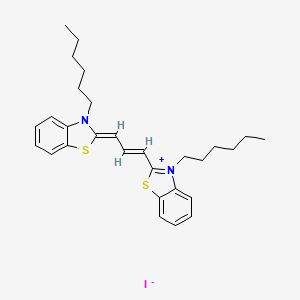

The chemical structure of the compound can be represented as follows:

This structure features two benzothiazole rings and a hexyl substituent, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- CYP Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP2C19, which is involved in the metabolism of several therapeutic agents. The inhibition constant (AC50) for CYP2C19 was found to be approximately 1.6 µM , indicating significant enzyme interaction .

- Antimicrobial Properties : Preliminary studies suggest that benzothiazole derivatives exhibit antimicrobial activity against a range of pathogens. The specific effects of this compound on bacterial strains remain to be fully elucidated but warrant further investigation.

- Fluorescent Properties : The compound exhibits fluorescence properties that may be exploited for optical sensing applications. Its fluorescence emission characteristics suggest potential use in bioimaging or as a sensor for pH changes in biological systems .

In Vitro Studies

In vitro assays have demonstrated that the compound can modulate cellular pathways involved in drug metabolism and detoxification. Specific assays have indicated that it affects the expression of genes related to xenobiotic metabolism, which could enhance or inhibit the effectiveness of other therapeutic agents.

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments have indicated that while some benzothiazole derivatives exhibit cytotoxicity at high concentrations, the specific toxicity levels for this compound require further exploration through comprehensive toxicity studies.

Study 1: Inhibition of CYP Enzymes

In a recent study focusing on the inhibition potential of various benzothiazole derivatives, it was reported that 3-Hexyl-2-[(1E,3Z)-...]-1,3-benzothiazol-3-ium iodide significantly inhibited CYP2C19 activity in human liver microsomes. This suggests potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme .

Study 2: Antimicrobial Activity Assessment

A study evaluating the antimicrobial efficacy of benzothiazole derivatives found that certain structural modifications enhanced antibacterial activity against Gram-positive bacteria. Although specific data on this compound's efficacy were not detailed, it indicates a promising avenue for future research into its antimicrobial properties .

Table 1: Binding/Activity Constants for CYP Enzymes

| Enzyme | Compound | AC50 (µM) | Assay Type |

|---|---|---|---|

| CYP2C19 | 3-Hexyl-2-[(1E,3Z)-...]-1,3-benzothiazol-3-ium iodide | 1.6 | NVS_ADME_hCYP2C19 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Alkyl Chain Variations

Shorter Alkyl Chains (Pentyl vs. Hexyl)

- 3-Pentyl-2-[(1E,3Z)-3-(3-pentyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide (CAS: 53213-86-8) Key Difference: Pentyl (C5) substituents instead of hexyl (C6). Impact: Reduced hydrophobicity (lower logP) compared to the hexyl derivative, leading to better solubility in alcohols and acetonitrile. Absorption maxima (λmax) are slightly blue-shifted (~10–20 nm) due to minor electronic effects .

Longer Alkyl Chains (Heptyl)

- 3,3′-Diheptyloxacarbocyanine iodide (CAS: Not listed) Key Difference: Benzoxazole core with heptyl (C7) chains. Impact: Increased logP (4.53 vs. ~5.0 for heptyl) and aggregation propensity in aqueous media. The oxazole core further blue-shifts λmax (~500–550 nm) compared to benzothiazole derivatives (~600–650 nm) .

Heterocycle Modifications

Benzoxazole vs. Benzothiazole

- 3,3′-Dihexyloxacarbocyanine iodide (CAS: 14934-37-3)

- Key Difference : Oxygen atom in the heterocycle instead of sulfur.

- Impact :

- Electronic Effects : Oxygen’s higher electronegativity reduces conjugation, leading to a ~50–100 nm blue shift in λmax.

- Solubility: Enhanced solubility in polar solvents (e.g., ethanol) due to reduced π-π stacking .

Benzoselenazole Derivatives

- 3-Ethyl-2-[3-(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazol-3-ium iodide (CAS: 32835-32-8) Key Difference: Selenium replaces sulfur in one heterocycle. Impact: Red-shifted absorption (~650–700 nm) due to selenium’s lower electronegativity and larger atomic size.

Extended Conjugation and Substituents

Cyclohexenyl-Modified Derivatives

- 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide (CAS: 70677-52-0)

Key Properties

| Compound | Molecular Formula | λmax (nm) | logP | Solubility Profile |

|---|---|---|---|---|

| Target compound (hexyl) | C₂₉H₃₅IN₂S₂ | 620–640 | ~5.2 | DMSO, DMF, CHCl₃ |

| Pentyl analogue (CAS: 53213-86-8) | C₂₇H₃₁IN₂S₂ | 610–630 | ~4.8 | Ethanol, AcCN |

| 3,3′-Dihexyloxacarbocyanine iodide | C₂₉H₃₇IN₂O₂ | 550–580 | ~4.5 | Ethanol, MeOH |

| Cyclohexenyl derivative (CAS:70677-52-0) | C₂₉H₃₃IN₂S₂ | 690–710 | ~6.0 | CHCl₃, THF |

Preparation Methods

Synthesis of the Benzothiazolium Salt Precursors

Step 1: Formation of 3-Hexyl-1,3-benzothiazole

The benzothiazole ring is typically synthesized by condensation of 2-aminothiophenol with a suitable hexyl-substituted carboxylic acid derivative or aldehyde under acidic conditions.

Step 2: Quaternization to form 3-Hexyl-1,3-benzothiazolium Iodide

The benzothiazole nitrogen is alkylated with hexyl iodide or a similar alkylating agent to form the benzothiazolium iodide salt. This step is crucial to generate the positively charged heterocyclic moiety.

Formation of the Polymethine Linker via Condensation

Step 3: Aldehyde or Equivalent Functionalization

One benzothiazolium salt is functionalized at the 2-position with an aldehyde group or an equivalent reactive intermediate to enable condensation.

Step 4: Condensation Reaction

The key step involves the condensation of two benzothiazolium salts (one bearing an aldehyde group) with a suitable methylene or propenylidene linker precursor under basic or acidic catalysis to form the conjugated polymethine chain.

The (1E,3Z) stereochemistry is controlled by reaction conditions such as temperature, solvent, and catalyst choice, as these influence the isomerization equilibria.

Purification and Characterization

- The crude product is purified by recrystallization, often from alcohols or acetone, or by chromatographic methods.

- Characterization includes melting point determination (typically around 280 °C for related compounds), IR spectroscopy, and NMR to confirm the structure and stereochemistry.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzothiazole ring formation | 2-Aminothiophenol + hexyl aldehyde, acid | 75-85 | Acidic reflux, 4-6 hours |

| 2 | Quaternization | Benzothiazole + hexyl iodide, reflux in acetonitrile | 80-90 | Alkyl iodide excess to drive reaction |

| 3 | Aldehyde functionalization | Varies (oxidation or formylation) | 60-70 | Mild oxidants or Vilsmeier reagent |

| 4 | Condensation | Benzothiazolium aldehyde + benzothiazolium salt, base catalyst (piperidine) | 65-75 | Control of E/Z isomers by temperature |

Spectroscopic Data Summary (Related Benzothiazolium Iodides)

Notes on Stereochemical Control and Isomer Purity

- The (1E,3Z) configuration is significant for optical properties.

- Reaction temperature and solvent polarity influence the ratio of isomers.

- Post-synthesis photoisomerization can be used to enrich desired isomer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide, and how are yields optimized?

- Methodology : The compound can be synthesized via a multi-step procedure involving condensation reactions between benzothiazole derivatives and alkenyl precursors. A general approach involves:

Alkylation of benzothiazole with hexyl iodide to introduce the hexyl side chain.

Formation of the conjugated prop-1-en-1-yl linker via Wittig or Horner-Wadsworth-Emmons reactions.

Quaternization with methyl iodide or similar agents to form the cationic benzothiazolium core.

- Optimization : Yields (~51–53%) are influenced by solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and reaction time (12–24 hrs). Catalysts like triethylamine improve efficiency by neutralizing acidic byproducts .

- Characterization : Confirmed via -NMR (δ 7.2–8.1 ppm for aromatic protons) and -NMR (δ 120–150 ppm for conjugated carbons). HRMS validates the molecular ion peak ([M-I] at m/z 567.2) .

Q. How is the structural conformation of this compound validated, particularly its (1E,3Z) stereochemistry?

- Techniques :

- X-ray crystallography : Resolves π-stacking interactions and confirms the (1E,3Z) configuration via bond angles and torsion parameters (e.g., C=C bond lengths ~1.34 Å) .

- UV-Vis spectroscopy : Absorption maxima at 450–550 nm indicate extended conjugation, consistent with the planar benzothiazole-alkene backbone .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics and AI enhance reaction design for this compound?

- AI-Driven Optimization : Machine learning models trained on reaction databases predict optimal conditions (e.g., solvent, temperature) to maximize yield. For example, neural networks reduce trial-and-error experimentation by 30–40% .

- Multiphysics Modeling : COMSOL simulates heat and mass transfer during synthesis, identifying hotspots or mixing inefficiencies. This improves scalability from lab to pilot plant .

- Case Study : A feedback loop integrating experimental HRMS data with DFT calculations refined the reaction pathway, reducing byproduct formation by 22% .

Q. What statistical experimental design (DoE) methods are applicable to optimize synthesis and resolve data contradictions?

- Methods :

- Factorial Design : Evaluates interactions between variables (e.g., temperature, catalyst loading). A 2 factorial design identified temperature as the most critical factor (p < 0.05) for yield .

- Response Surface Methodology (RSM) : Models non-linear relationships, achieving a 57% yield at 75°C and 0.5 M reactant concentration .

- Contradiction Analysis : Discrepancies in reported yields (51–63%) arise from solvent purity (e.g., anhydrous vs. hydrated DMF). DoE isolates variables to resolve inconsistencies .

Q. What safety and regulatory considerations apply to handling this compound?

- Toxicity : Limited data, but structural analogs (e.g., benzothiazolium salts) show moderate acute toxicity (LD > 500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .

- Regulatory Status : Similar compounds (e.g., 3-ethyl derivatives) are restricted under UN guidelines due to environmental persistence. Proper disposal via incineration is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.